molecular formula C13H8N2O2S B1628512 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid CAS No. 904818-54-8

3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid

Cat. No.: B1628512
CAS No.: 904818-54-8
M. Wt: 256.28 g/mol
InChI Key: HLNJVTZFMCXUMZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is a heterocyclic aromatic organic compound that features a quinoxaline core substituted with a thiophene group at the 3-position and a carboxylic acid group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and 1,2-diaminobenzene.

  • Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent, such as polyphosphoric acid, to form the quinoxaline core.

  • Oxidation: The resulting quinoxaline derivative is then oxidized to introduce the carboxylic acid group at the 5-position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Reagents like halogens, alkyl halides, and amines are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinoxaline-5-carboxylic acid derivatives, quinoxaline-5,6-dicarboxylic acid.

  • Reduction Products: Quinoxaline-5-ol, quinoxaline-5-amine.

  • Substitution Products: Halogenated quinoxalines, alkylated quinoxalines, amino-substituted quinoxalines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders. Industry: It is utilized in the development of new materials and chemical sensors due to its unique electronic properties.

Comparison with Similar Compounds

  • Quinoxaline-2-carboxylic acid: Lacks the thiophene group, resulting in different biological activity.

  • Thiophene-2-carboxylic acid: Does not contain the quinoxaline core, leading to distinct chemical properties.

  • Quinoxaline-5-carboxylic acid: Similar structure but without the thiophene substitution.

Uniqueness: The presence of the thiophene group in 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid imparts unique electronic and steric properties, making it more effective in certain biological and chemical applications compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-thiophen-2-ylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)15-10(7-14-9)11-5-2-6-18-11/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNJVTZFMCXUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587647
Record name 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-54-8
Record name 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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